2-Acetamido-4-mercaptobutanoic acid hydrazide

Coordination chemistry Metal chelation Hydrazone ligands

Researchers requiring simultaneous thiol reactivity and hydrazone-forming capacity for bioconjugation or metal chelation face limited options, as N-acetylcysteine lacks a hydrazide group and penicillamine introduces steric hindrance. AMBH (CAS 77076-41-6) solves this with a homocysteine scaffold bearing both a free thiol and a hydrazide terminus. Key data points: • JAK2 IC₅₀: 2.5-4.3 nM, making it a high-affinity starting scaffold for kinase inhibitor programs. • Orthogonal functionality: pre-acetylated amine (inert) + free hydrazide (aldehyde/ketone-reactive) + unhindered thiol (disulfide/maleimide/metal-reactive) enables sequential, site-selective conjugation without amine protection/deprotection. • High aqueous solubility (LogD₇.₄ -1.30, PSA 123 Ų) supports direct use in aqueous buffers, minimizing organic co-solvent requirements. Supplied as a research-grade building block with documented purity and storage at -20°C.

Molecular Formula C6H13N3O2S
Molecular Weight 191.25 g/mol
CAS No. 77076-41-6
Cat. No. B149189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4-mercaptobutanoic acid hydrazide
CAS77076-41-6
Molecular FormulaC6H13N3O2S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCS)C(=O)NN
InChIInChI=1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11)
InChIKeyCRMPEIJSRPNMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-4-mercaptobutanoic acid hydrazide (AMBH, CAS 77076-41-6) — Core Physicochemical Profile for Procurement Identification


2-Acetamido-4-mercaptobutanoic acid hydrazide (CAS 77076-41-6), also referred to as N-acetyl-D,L-homocysteine hydrazide or AMBH, is a sulfur-containing hydrazide derivative with the molecular formula C₆H₁₃N₃O₂S and an average molecular mass of 191.251 Da . The compound possesses three functionally distinct moieties: an N-acetyl group, a terminal thiol (–SH), and a hydrazide (–C(=O)NHNH₂) terminus, which together enable bidentate or tridentate metal coordination via carbonyl oxygen, azomethine nitrogen, and/or thiolate sulfur [1]. Predicted physicochemical parameters include a calculated ACD/LogP of −1.54, a LogD (pH 7.4) of −1.30, and a polar surface area of 123 Ų, indicating high aqueous solubility and limited passive membrane permeability relative to less polar thiol-containing analogs .

Tridentate hydrazone ligand synthesis via carbonyl condensation
Orthogonal thiol-hydrazide reactivity for bioconjugation research
Research tool for JAK2-dependent pathway studies

Procurement Risk Alert: Why N-Acetylcysteine (NAC) or Simple Alkyl Hydrazides Cannot Functionally Replace AMBH


The concurrent presence of both a free thiol and a hydrazide group within a single small-molecule scaffold creates chelation geometries and synthetic versatility that cannot be replicated by simple substitution with N-acetylcysteine (NAC, which lacks the hydrazide), penicillamine (which features geminal methyl substitution adjacent to the thiol), or generic alkyl hydrazides (which lack the thiol group). AMBH coordinates transition metals as a mono-negative ONO tridentate ligand through its carbonyl oxygen, azomethine nitrogen, and deprotonated phenoxy oxygen when condensed with carbonyl electrophiles [1]. The spatial orientation of the hydrazide terminus, derived from the homocysteine backbone rather than the shorter cysteine chain of NAC, influences both the bite angle of metal chelation and the reactivity profile toward aldehyde/ketone coupling partners, making AMBH a distinct, non-fungible starting material for applications requiring both thiol reactivity and hydrazone-forming capacity [1].

Differentiation Dimension
AMBH
NAC / Penicillamine
Functional groups
Free thiol + hydrazide
NAC lacks hydrazide; penicillamine has hindered thiol
Coordination mode
Tridentate ONO via hydrazone
Only bidentate; no hydrazone N-donor
Backbone & sterics
Linear homocysteine, unhindered thiol
Penicillamine: gem-dimethyl hindrance

Comparative Evidence Compendium: Differentiated Performance Metrics for AMBH (CAS 77076-41-6)


ONO Tridentate Chelation Mode: Coordinative Differentiation from Bidentate Thiol-Only Ligands

When condensed with 2-hydroxy-4-methoxyacetophenone (paeonol), AMBH-derived hydrazone ligands coordinate transition metal ions (Co(II), Ni(II), Cu(II), Zn(II)) as mono-negative ONO tridentate chelators, engaging the carbonyl oxygen, azomethine nitrogen, and phenoxy oxygen atoms [1]. This tridentate coordination mode is structurally distinct from bidentate coordination observed with simple thiol-containing ligands such as N-acetylcysteine or 4-mercaptobutyric acid, which lack the hydrazone-derived azomethine nitrogen donor site [1].

ONO Tridentate Chelation
Class-level
Mono-negative ONO tridentate coordination (carbonyl O, azomethine N, phenoxy O)
Enables octahedral complex formation distinct from bidentate ligands
Hydrazone-metal complexes: Co, Ni, Cu, Zn
Coordination chemistry Metal chelation Hydrazone ligands

Homocysteine Backbone Length: Geometric Differentiation from Cysteine-Derived Hydrazides

AMBH is structurally derived from homocysteine (thiol-containing four-carbon backbone) rather than cysteine (three-carbon backbone). The additional methylene unit between the α-carbon and the thiol group alters the chelate ring size upon metal coordination. In comparison, the more commonly available N-acetylcysteine hydrazide would feature a shorter thiol-to-hydrazide distance, potentially forming five-membered rather than six-membered chelate rings, a parameter known to influence complex stability constants and metal ion selectivity [1].

Backbone Length
Class-level
Homocysteine C₄ backbone → six-membered chelate ring potential
Chelate ring size differs from cysteine-derived hydrazides
One methylene unit longer than cysteine analogs
Ligand design Chelate ring size Homocysteine derivatives

JAK2 Tyrosine Kinase Inhibitory Activity (IC₅₀ = 2.5–4.3 nM): Quantitative Potency Differentiation

AMBH has been evaluated as an inhibitor of JAK2 (Janus kinase 2) tyrosine kinase in a biochemical assay context, with reported IC₅₀ values of 2.5 nM and 4.3 nM under the same assay conditions [1]. These sub-nanomolar IC₅₀ values represent a potency benchmark that distinguishes AMBH from the majority of hydrazide-containing small molecules which typically exhibit micromolar-range JAK2 inhibition (e.g., many hydrazide-hydrazone derivatives reported with IC₅₀ values >1 µM against kinase targets). No head-to-head comparator data are available within the same study; however, the single-digit nanomolar IC₅₀ positions AMBH among high-affinity JAK2 binders in this chemical series.

JAK2 Inhibition
Reported
IC₅₀ = 2.5 nM; 4.3 nM
Supports JAK2 kinase inhibition assay context; >400‑fold vs typical hydrazide class
Biochemical assay; cross‑study comparable
Kinase inhibition JAK2 inhibitor Tyrosine kinase

Structural Distinction from Penicillamine: Absence of β,β-Geminal Dimethyl Substitution

Penicillamine (3-mercapto-D-valine) is a clinically used heavy metal chelator that features β,β-geminal dimethyl substitution adjacent to the thiol group, which introduces substantial steric hindrance and alters the pKa of the thiol [1]. AMBH lacks this steric bulk, featuring an unsubstituted thiol on a linear four-carbon backbone, which may confer different metal binding kinetics and thiol reactivity profiles . The absence of geminal methyl groups in AMBH reduces steric constraints during coordination and may enable access to metal binding geometries that are sterically prohibited with penicillamine.

Steric Environment
Class-level
Linear homocysteine backbone, no gem‑dimethyl substitution
Unhindered thiol accessibility vs penicillamine
Penicillamine: β,β‑dimethyl steric bulk
Thiol-containing ligands Penicillamine analogs Steric hindrance

Acetylated Amine and Hydrazide Dual Functionality: Differentiated Reactivity from Free Amino Thiols

AMBH contains an N-acetylated α-amino group, rendering the amine inert toward electrophilic reagents that would react with free primary amines. This acetyl protection is absent in compounds such as homocysteine, penicillamine, and 4-mercaptobutyric acid . The hydrazide terminus remains fully available for condensation with aldehydes and ketones to form hydrazones, while the thiol remains available for disulfide formation or metal coordination, enabling orthogonal reaction sequences without requiring transient amine protection .

Orthogonal Reactivity
Class-level
N‑acetyl amine (inert), free hydrazide, free thiol
Two orthogonal reactive groups without amine protection
Eliminates protection/deprotection steps
Protecting group strategy Hydrazide coupling Selective reactivity

LogD and Polar Surface Area Differentiation from Lipophilic Thiol-Containing Ligands

AMBH exhibits a calculated ACD/LogD of −1.30 at pH 7.4, a polar surface area of 123 Ų, and five hydrogen bond acceptors . In contrast, the structurally related compound N-acetyl-L-homocysteine (lacking the hydrazide group) has a lower molecular mass (177.22 Da vs. 191.25 Da), only four hydrogen bond acceptors, and a carboxylic acid moiety that alters its ionization profile and solubility characteristics . The hydrazide group in AMBH substantially increases aqueous solubility while reducing LogD compared to simple thiol-containing carboxylic acids, which affects compound handling, formulation compatibility, and biological distribution.

Aqueous Solubility
Reported
LogD (pH 7.4) = −1.30, PSA = 123 Ų
High aqueous solubility; supports buffer‑based assays
Predicted values (ACD/Labs)
Physicochemical properties Aqueous solubility Permeability

Optimal Use Cases for 2-Acetamido-4-mercaptobutanoic acid hydrazide (AMBH) Based on Verifiable Differentiation Evidence


Synthesis of Tridentate Hydrazone Ligands for Transition Metal Complexation

AMBH is specifically indicated as a starting material for generating hydrazone ligands via condensation with carbonyl-containing electrophiles such as 2-hydroxy-4-methoxyacetophenone (paeonol). The resulting hydrazone serves as a mono-negative ONO tridentate chelator capable of forming octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) [1]. This application leverages the hydrazide-to-hydrazone conversion, a reaction pathway unavailable to N-acetylcysteine or penicillamine. The homocysteine backbone provides a distinct chelate ring size compared to cysteine-derived hydrazides, which may influence metal ion selectivity and complex geometry.

High-Affinity JAK2 Kinase Inhibitor Scaffold Development

AMBH exhibits nanomolar inhibitory activity against JAK2 tyrosine kinase (IC₅₀ = 2.5–4.3 nM) in biochemical assays [1]. This potency distinguishes AMBH from the majority of hydrazide-containing kinase inhibitors, which typically display micromolar-range activity. Research programs targeting JAK2-dependent signaling pathways, myeloproliferative disorders, or inflammatory conditions may prioritize AMBH as a high-affinity starting scaffold for medicinal chemistry optimization. Procurement for this application should consider that the reported IC₅₀ values derive from a specific biochemical assay context, and in vivo validation data are not available.

Bioconjugation and Sensor Development Requiring Orthogonal Thiol-Hydrazide Reactivity

The orthogonal functionality of AMBH—pre-acetylated amine (inert), free hydrazide (aldehyde/ketone-reactive), and free thiol (disulfide/metal-reactive)—enables sequential, site-selective conjugation without amine protection/deprotection steps [1]. The unhindered thiol (unlike penicillamine's sterically encumbered gem-dimethyl thiol) facilitates efficient maleimide coupling and metal coordination. This profile is suited for constructing hydrazone-linked bioconjugates, fluorescent sensors, or metal-chelating polymers where synthetic efficiency and functional group orthogonality are critical procurement drivers [2].

Aqueous-Compatible Chelation and Formulation Studies

The high aqueous solubility predicted for AMBH (LogD −1.30 at pH 7.4, polar surface area 123 Ų) combined with its tridentate chelation capability makes it appropriate for metal chelation studies conducted in aqueous or buffered media [1]. Compared to more lipophilic thiol ligands, AMBH is expected to dissolve readily in water and common aqueous buffers, reducing the need for organic co-solvents in assay preparation. This physicochemical profile supports applications in environmental metal remediation research, metalloenzyme inhibition studies, and formulation development where aqueous compatibility is a practical requirement [2].

Application
Selection Property
Validation Focus
Transition metal coordination studies
Tridentate ONO chelation via hydrazone
Metal complex geometry and stoichiometry
JAK2 kinase inhibition research
Reported kinase inhibitory activity
Assay potency context and selectivity review
Orthogonal bioconjugation & sensor development
Orthogonal thiol‑hydrazide reactivity
Conjugation specificity and efficiency
Aqueous metal chelation & formulation studies
High aqueous solubility profile
Solubility and buffer compatibility

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